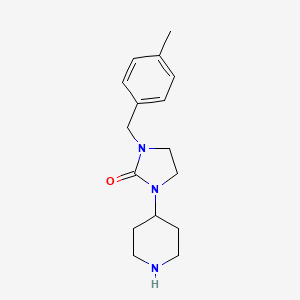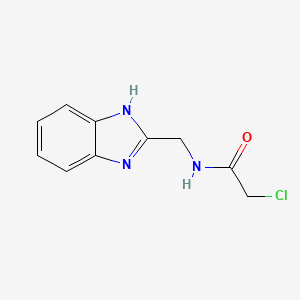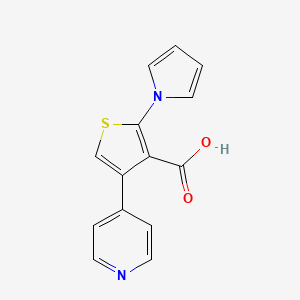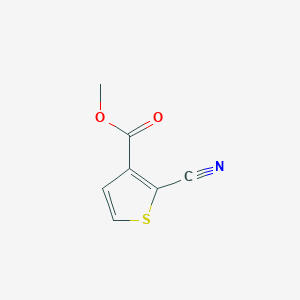![molecular formula C22H23N3O3 B1392703 1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid CAS No. 1243023-10-0](/img/structure/B1392703.png)
1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid
Overview
Description
“1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C22H23N3O3 . It is a derivative of piperidine, a six-membered heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a quinoxalinone group and a carboxylic acid group . The exact structural details might require further investigation.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid” are not explicitly mentioned in the available literature .Scientific Research Applications
Antibacterial Agents
A study by Huang et al. (2010) synthesized a series of compounds similar to the one , introducing them into the quinolone core of fluoroquinolones. These new fluoroquinolones showed promising antibacterial activity against various strains, including Staphylococcus aureus and Staphylococcus epidermidis, comparable to ciprofloxacin and vancomycin (Huang, Zhang, Chen, Jia, & Li, 2010).
Structural and Theoretical Analysis
Stoyanova et al. (2010) synthesized derivatives of the parent compound and analyzed their structure using X-ray analysis and theoretical calculations. This study provided insights into the conformation of these compounds in different states (Stoyanova, Angelova, Petrov, Nikolova, & Shivachev, 2010).
Synthesis and Crystal Structure
Xue Si-jia (2011) explored the synthesis and crystal structure of a compound closely related to the one . This research provided valuable information on the molecular conformation and potential interactions in crystalline form (Xue Si-jia, 2011).
Hybrid Polyoxaheterocyclic Compounds
Kanevskaya et al. (2022) studied new hybrid polyoxaheterocyclic compounds based on reactions involving similar compounds. Their research contributes to the development of new compounds with potential bioavailability (Kanevskaya, Ivanova, Pchelintseva, & Fedotova, 2022).
Anticonvulsant Activity
Ho et al. (2001) synthesized analogues of compounds structurally similar to the compound and evaluated them for anticonvulsant activity. Their findings provide insights into the potential therapeutic applications of these compounds in treating seizures (Ho, Crider, & Stables, 2001).
Safety And Hazards
properties
IUPAC Name |
1-[4-[(4-methylphenyl)methyl]-3-oxoquinoxalin-2-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-15-6-8-16(9-7-15)14-25-19-5-3-2-4-18(19)23-20(21(25)26)24-12-10-17(11-13-24)22(27)28/h2-9,17H,10-14H2,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTNJFQSWWWNMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C(C2=O)N4CCC(CC4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride](/img/structure/B1392622.png)
![Ethyl 3-amino-4-[(2-{[(isopropylamino)carbonyl]amino}ethyl)amino]benzoate](/img/structure/B1392623.png)
![1-(2-{[(Cyclopentylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid](/img/structure/B1392625.png)



![(3,5-Difluorophenyl){[4-(morpholin-4-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392633.png)
![3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1392634.png)


![1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B1392638.png)
![(3-{[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}phenyl)amine](/img/structure/B1392640.png)

